N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
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Overview
Description
N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a difluorophenyl group, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and a butanamide side chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is synthesized through a cyclization reaction involving appropriate precursors. The difluorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the butanamide side chain is attached through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can be compared to other similar compounds, such as:
N-(3,4-difluorophenyl)-4-(5-oxo-4-methyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: This compound differs by having a methyl group instead of a propyl group, which may affect its chemical and biological properties.
N-(3,4-difluorophenyl)-4-(5-oxo-4-ethyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: The presence of an ethyl group instead of a propyl group can also influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19F2N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C20H19F2N5O2S/c1-2-9-26-19(29)18-15(8-10-30-18)27-16(24-25-20(26)27)4-3-5-17(28)23-12-6-7-13(21)14(22)11-12/h6-8,10-11H,2-5,9H2,1H3,(H,23,28) |
InChI Key |
GLJFEUWKAJWBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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